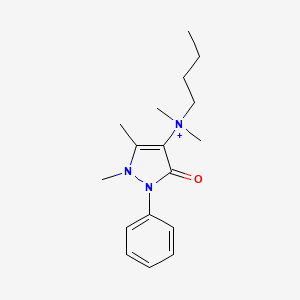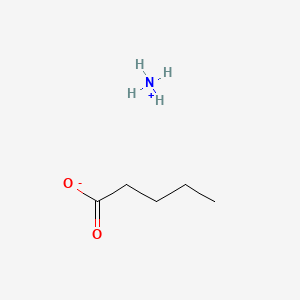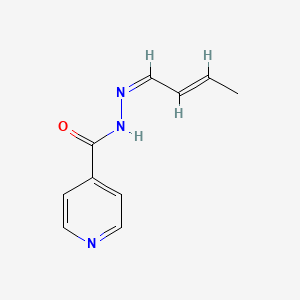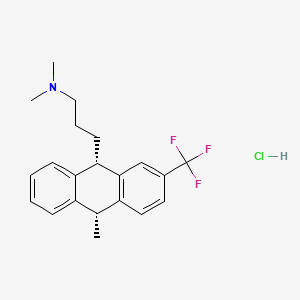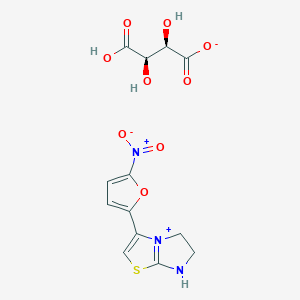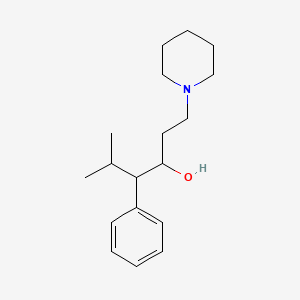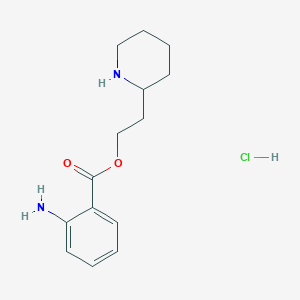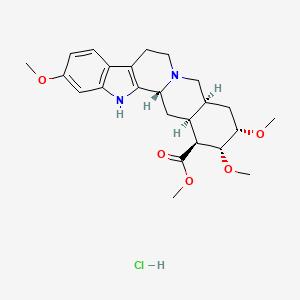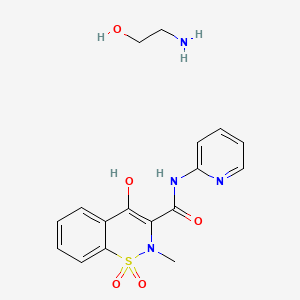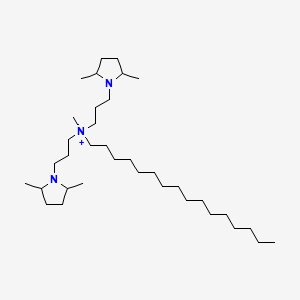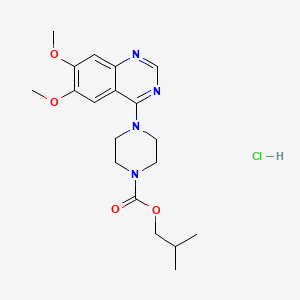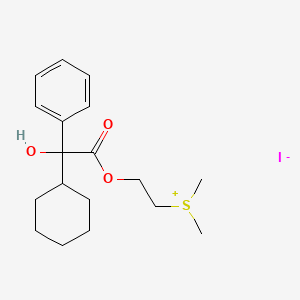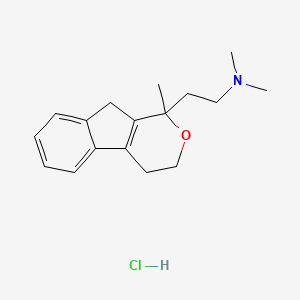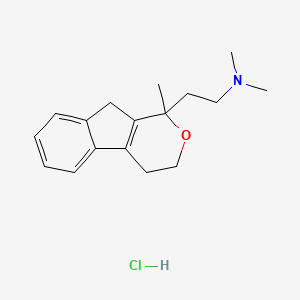
Pirandamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pirandamine hydrochloride is a tricyclic derivative that acts as a selective serotonin reuptake inhibitor (SSRI). It was investigated in the 1970s as a potential antidepressant but clinical development was not commenced, and it was never marketed . The compound is structurally related to tandamine, which is a selective norepinephrine reuptake inhibitor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pirandamine hydrochloride involves several steps:
- The Reformatsky reaction between 1-indanone and ethyl bromoacetate in the presence of zinc gives ethyl 2-(1-hydroxy-2,3-dihydroinden-1-yl)acetate.
- The reduction of the ester with lithium aluminium hydride (LiAlH4) gives 1-(2-hydroxyethyl)-2,3-dihydroinden-1-ol.
- Acid-catalyzed dehydration leads to indene-3-ethanol.
- Acid-catalyzed condensation with ethyl acetoacetate then gives the corresponding compound.
- The saponification of the ester to the corresponding acid is followed by the reaction with ethyl chloroformate to give a mixed anhydride.
- Further reaction with dimethylamine leads to the amide, which is then reduced with lithium aluminium hydride to complete the synthesis of pirandamine .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Pirandamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminium hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive sites in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically yields reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying tricyclic derivatives and their reactions.
Biology: Its role as a selective serotonin reuptake inhibitor makes it a subject of interest in neurochemical studies.
Medicine: Although not marketed, its potential as an antidepressant has been explored.
Industry: Limited industrial applications due to its lack of commercialization.
Mécanisme D'action
Pirandamine hydrochloride exerts its effects by selectively inhibiting the reuptake of serotonin in the brain. This increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include serotonin transporters, and the pathways involved are primarily related to serotonin signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tandamine: A selective norepinephrine reuptake inhibitor structurally related to pirandamine.
Desimipramine: A tricyclic antidepressant that inhibits the reuptake of norepinephrine.
Imipramine: Another tricyclic antidepressant with a broader spectrum of action, affecting both norepinephrine and serotonin reuptake.
Amitriptyline: A tricyclic antidepressant that inhibits the reuptake of multiple neurotransmitters, including serotonin and norepinephrine.
Uniqueness
Pirandamine hydrochloride is unique in its selective inhibition of serotonin reuptake without significant effects on norepinephrine reuptake. This specificity distinguishes it from other tricyclic antidepressants, which often have broader mechanisms of action .
Propriétés
Numéro CAS |
60218-36-2 |
|---|---|
Formule moléculaire |
C17H24ClNO |
Poids moléculaire |
293.8 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-17(9-10-18(2)3)16-12-13-6-4-5-7-14(13)15(16)8-11-19-17;/h4-7H,8-12H2,1-3H3;1H |
Clé InChI |
OZWMTVPSSFWHIM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


